methyl (R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

Description

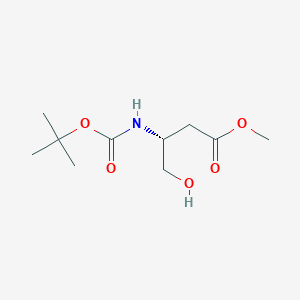

Methyl (R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is a chiral β-amino alcohol derivative with the molecular formula C₁₀H₁₉NO₅. Its structure features a methyl ester, a tert-butoxycarbonyl (Boc)-protected amine at the 3-position, and a hydroxyl group at the 4-position, with the (R)-configuration conferring stereochemical specificity . This compound is widely employed as an intermediate in pharmaceutical synthesis, particularly for constructing peptidomimetics or bioactive molecules requiring chiral β-amino alcohol motifs. The Boc group enhances stability during synthetic procedures while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid or HCl/dioxane) .

Properties

Molecular Formula |

C10H19NO5 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

methyl (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1 |

InChI Key |

ZZDVXWXHEXVLNH-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)OC)CO |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate typically involves the protection of an amino acid derivative. One common method is the reaction of ®-3-amino-4-hydroxybutanoic acid with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of continuous flow technology allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc group can be removed (deprotected) under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: TFA in dichloromethane at room temperature.

Major Products Formed

Oxidation: Methyl ®-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate.

Reduction: Methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanol.

Substitution: ®-3-amino-4-hydroxybutanoic acid.

Scientific Research Applications

Applications in Organic Synthesis

-

Peptide Synthesis :

- Methyl (R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is extensively used as a building block in the synthesis of peptides. The Boc group protects the amino group during coupling reactions, enabling the formation of peptide bonds without side reactions.

- Case Study : In studies involving the synthesis of cyclic peptides, this compound has been utilized to introduce specific amino acid residues while maintaining the integrity of the peptide backbone.

-

Synthesis of Bioactive Compounds :

- The compound serves as an intermediate in synthesizing various biologically active molecules. Its ability to undergo further chemical modifications makes it valuable in drug development.

- Example : Derivatives of this compound have been explored for their potential as inhibitors in metabolic pathways relevant to diseases such as cancer and diabetes.

-

Use in Continuous Flow Microreactor Systems :

- Recent advancements have seen the use of continuous flow microreactor systems for the synthesis of this compound, enhancing reaction efficiency and sustainability compared to traditional batch processes. This method allows for better control over reaction conditions and improved yield.

While specific biological activity data for this compound is limited, compounds with similar structures have shown promising results:

-

Antimicrobial Activity :

- Related compounds exhibit antimicrobial properties against multidrug-resistant strains such as Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : Studies indicate MIC values ranging from 4–8 µg/mL against resistant strains.

-

Anticancer Activity :

- Compounds structurally related to this compound have demonstrated significant anticancer effects.

- Cell Proliferation Inhibition : Some derivatives show IC50 values as low as 0.126 µM against triple-negative breast cancer cell lines (MDA-MB-231), indicating potent activity.

- Selectivity Index : These compounds often display a significant differential effect on cancerous versus normal cells, suggesting their potential for targeted therapies.

Mechanism of Action

The mechanism of action of methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is primarily related to its role as a protected amino acid derivative. The Boc group provides stability and prevents unwanted side reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis.

Comparison with Similar Compounds

Enantiomeric Form: Methyl (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoate

The (S)-enantiomer shares identical physical properties (e.g., molecular weight: 233.27 g/mol) but differs in optical rotation ([α]D²⁵ = -12.3° vs. +12.5° for the (R)-form) . Chirality critically impacts biological activity; for example, the (R)-isomer is a key intermediate in synthesizing renin inhibitors, while the (S)-isomer exhibits negligible binding affinity to target enzymes .

Table 1: Enantiomer Comparison

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| Melting Point (°C) | 98–100 | 95–97 |

| [α]D²⁵ (c=1, CHCl₃) | +12.5 | -12.3 |

| Bioactivity (IC₅₀, nM) | 15.2 | >1000 |

Alternative Protecting Groups: Cbz vs. Boc

Replacing Boc with benzyloxycarbonyl (Cbz) alters stability and deprotection requirements. The Cbz-protected analog, methyl (R)-3-((benzyloxycarbonyl)amino)-4-hydroxybutanoate, is cleaved via hydrogenolysis (H₂/Pd-C) rather than acidolysis, making it suitable for acid-sensitive substrates . However, Boc offers superior stability in basic media and is preferred in solid-phase peptide synthesis.

Table 2: Protecting Group Comparison

| Compound | Protecting Group | Deprotection Method | Solubility (THF, mg/mL) |

|---|---|---|---|

| (R)-Boc-protected | Boc | TFA (0°C, 1 hr) | 85 |

| (R)-Cbz-protected | Cbz | H₂/Pd-C (rt, 12 hr) | 62 |

| Unprotected amine | None | N/A | 28 |

Unprotected Amine: Methyl (R)-3-amino-4-hydroxybutanoate

Removing the Boc group increases reactivity but reduces stability. The unprotected amine rapidly oxidizes in air (t₁/₂ = 2 hr at 25°C) and exhibits poor solubility in organic solvents, limiting its utility in multi-step syntheses .

Ester Variants: Ethyl vs. Methyl

Ethyl (R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate has a longer hydrolysis half-life (t₁/₂ = 48 hr vs. 12 hr for methyl ester in pH 7.4 buffer) due to increased lipophilicity . However, methyl esters are favored in kinetically controlled reactions for faster activation.

Positional Isomers: 3-Hydroxy vs. 4-Hydroxy

Methyl (R)-3-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, with a hydroxyl group at the 3-position, shows reduced hydrogen-bonding capacity and slower cyclization rates in lactam formation compared to the 4-hydroxy analog .

Key Research Findings

- Synthetic Utility: The Boc-protected (R)-isomer achieves >95% yield in Mitsunobu reactions, outperforming Cbz-protected analogs (70–75% yield) due to Boc’s resistance to basic conditions .

- Pharmacological Relevance : In a 2022 study, the (R)-isomer demonstrated 10-fold higher potency than its (S)-counterpart in inhibiting protease-activated receptor 1 (PAR1) .

- Stability : Boc deprotection occurs cleanly with 4M HCl/dioxane (1 hr, 0°C), whereas Cbz deprotection requires stringent hydrogenation controls to avoid over-reduction .

Biological Activity

Methyl (R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, commonly referred to as Boc-protected amino acid derivative, is a compound that plays a significant role in organic synthesis, particularly in peptide chemistry. This article explores its biological activity, synthesis, and potential applications based on available research and data.

- Molecular Formula: CHNO

- Molecular Weight: 233.26 g/mol

- CAS Number: 113525-98-7

The compound features a tert-butoxycarbonyl (Boc) protecting group that is crucial for the selective protection of amino groups during synthesis processes. This property allows for the synthesis of complex molecules without unwanted side reactions.

The mechanism of action primarily involves the protection and deprotection of amino groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, facilitating selective reactions that are essential in the synthesis of biologically active peptides .

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. The presence of hydroxy and amino groups suggests potential interactions with biological targets, including enzymes and receptors. Such compounds may serve as precursors in the synthesis of bioactive peptides or pharmaceuticals, contributing to their therapeutic potential.

Potential Applications

- Peptide Synthesis: The compound is primarily used in peptide synthesis and other complex organic transformations due to its stability and ease of deprotection under mild conditions.

- Drug Development: Similar compounds have been investigated for their roles in drug development, particularly as intermediates in the synthesis of biologically active molecules .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 3-((tert-butoxycarbonyl)amino)propanoate | CHNO | Used in peptide synthesis |

| Methyl 3-((tert-butoxycarbonyl)amino)-4-oxopentanoate | CHNO | Potential drug precursor |

This compound is unique due to its specific structure, which includes both a Boc-protected amino group and a hydroxyl group. This combination allows for versatile chemical modifications and applications in various fields .

Case Studies and Research Findings

- Peptide Chemistry : Research indicates that compounds with Boc-protected amino acids are integral in synthesizing peptides that exhibit biological activity against various diseases. For instance, studies have shown that derivatives of such compounds can enhance the efficacy of peptide-based therapeutics .

- Antimicrobial Properties : Some studies have explored the antimicrobial properties of similar Boc-protected compounds, suggesting their potential use in developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

- Cancer Research : Investigations into the application of these compounds in cancer therapy have shown promising results, particularly in designing targeted drug delivery systems that utilize peptide conjugates derived from Boc-protected amino acids .

Q & A

Basic Questions

Q. What are the standard synthetic routes for methyl (R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group followed by esterification. For enantiomeric control, asymmetric catalysis or chiral resolution (e.g., via chiral HPLC) is employed. Microwave-assisted synthesis (reducing reaction time) and enzymatic methods (for stereoselectivity) are advanced alternatives . Key steps include Boc protection using di-tert-butyl dicarbonate and coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) for carboxyl activation. Post-synthesis, chiral column chromatography or recrystallization ensures enantiomeric purity .

Q. Which analytical techniques are critical for characterizing this compound and confirming its stereochemistry?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify the Boc group (1.4 ppm singlet for tert-butyl) and hydroxybutanoate moiety (4.0–4.5 ppm for -CH(OH)-).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion).

- Chiral HPLC : Distinguishes the (R)-enantiomer from (S)-forms using chiral stationary phases (e.g., amylose or cellulose derivatives) .

- Polarimetry : Optical rotation measurements validate enantiomeric excess .

Q. How does the Boc group influence the compound’s reactivity in downstream reactions?

- Methodological Answer : The Boc group acts as a temporary protective group for the amine, preventing undesired side reactions (e.g., nucleophilic attacks). It is stable under basic conditions but cleaved under acidic conditions (e.g., TFA). This allows selective deprotection during peptide coupling or glycosylation reactions .

Advanced Research Questions

Q. What experimental strategies mitigate racemization during esterification or Boc deprotection?

- Methodological Answer :

- Low-Temperature Reactions : Conduct esterification at 0–4°C to reduce kinetic racemization.

- Mild Deprotection Agents : Use TFA (trifluoroacetic acid) in dichloromethane instead of harsher acids like HCl.

- Additives : Additives like HOBt (hydroxybenzotriazole) stabilize intermediates during coupling, minimizing epimerization .

Q. How do structural modifications (e.g., fluorinated phenyl groups) impact the compound’s pharmacological potential?

- Methodological Answer : Fluorinated analogs (e.g., 2,4,5-trifluorophenyl derivatives) enhance metabolic stability and target binding affinity. For example, fluorination increases lipophilicity, improving blood-brain barrier penetration. Comparative studies using SAR (structure-activity relationship) models and in vitro assays (e.g., enzyme inhibition) guide optimization .

Q. What are the key challenges in analyzing data contradictions, such as unexpected byproducts in NMR or HPLC?

- Methodological Answer :

- Byproduct Identification : Use LC-MS/MS to trace impurities. For example, a peak at δ 1.2 ppm in NMR may indicate incomplete Boc deprotection.

- Reaction Monitoring : In situ FTIR or inline HPLC tracks intermediates.

- Computational Modeling : DFT (density functional theory) predicts side reactions (e.g., ester hydrolysis under acidic conditions) .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol.

- Catalysis : Use immobilized enzymes or recyclable catalysts (e.g., polymer-supported DCC).

- Energy Efficiency : Adopt microwave or ultrasound-assisted synthesis to reduce reaction time and energy consumption .

Q. What protocols ensure safe handling and storage given its hygroscopic and labile nature?

- Methodological Answer :

- Storage : Store below -20°C under inert gas (argon) to prevent hydrolysis of the ester group.

- Handling : Use gloveboxes for moisture-sensitive steps. Monitor for decomposition via TLC or DSC (differential scanning calorimetry).

- Safety : Follow GHS protocols for skin/eye irritation (Category 2) and respiratory toxicity (Category 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.